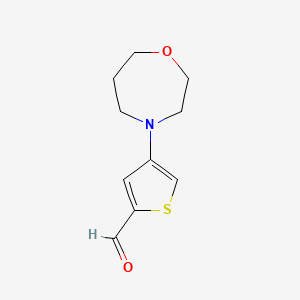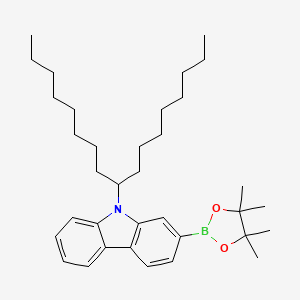
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by the presence of a heptadecanyl group attached to the ninth position of the carbazole ring and two tetramethyl-1,3,2-dioxaborolan-2-yl groups attached to the second position. It is widely used as an intermediate in the synthesis of small molecules and polymers, particularly in the field of organic electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole typically involves the following steps:
Starting Material: The synthesis begins with 2,7-Dibromo-9-(9-heptadecyl)carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the boronic ester groups to yield the corresponding boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Suzuki-Miyaura coupling reactions typically use palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products:
Oxidation: Oxidized carbazole derivatives.
Reduction: Boronic acids.
Substitution: Various aryl or vinyl-substituted carbazole derivatives.
科学的研究の応用
Chemistry:
Organic Electronics: The compound is used as a building block for the synthesis of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells.
Polymer Synthesis: It serves as an intermediate in the preparation of low band gap polymers for use in electronic devices.
Biology and Medicine:
Drug Development: Carbazole derivatives have shown potential in drug development due to their biological activity. This compound could be explored for similar applications.
Industry:
Material Science: The compound is used in the development of advanced materials for electronic and optoelectronic applications.
作用機序
The mechanism of action of 9-Heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole primarily involves its role as an intermediate in chemical reactions. The boronic ester groups facilitate Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds. This makes it a valuable building block in the synthesis of complex organic molecules and polymers .
類似化合物との比較
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1- n -Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)-2,7-diboronic Acid Bis(pinacol) Ester
Uniqueness:
- Long Alkyl Chain: The presence of a heptadecanyl group provides unique solubility and processing properties, making it suitable for specific applications in organic electronics.
- Versatility: The boronic ester groups allow for versatile chemical modifications through Suzuki-Miyaura coupling reactions, enabling the synthesis of a wide range of derivatives .
特性
分子式 |
C35H54BNO2 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC名 |
9-heptadecan-9-yl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C35H54BNO2/c1-7-9-11-13-15-17-21-29(22-18-16-14-12-10-8-2)37-32-24-20-19-23-30(32)31-26-25-28(27-33(31)37)36-38-34(3,4)35(5,6)39-36/h19-20,23-27,29H,7-18,21-22H2,1-6H3 |
InChIキー |
WIYLUNGBHKNDJO-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3C(CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


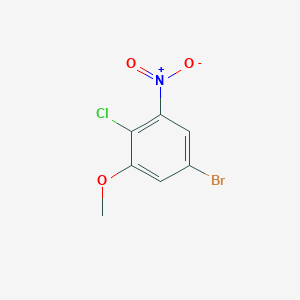




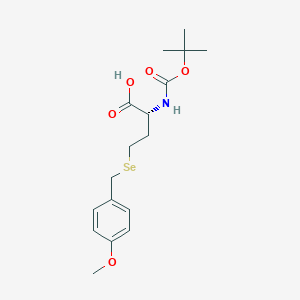

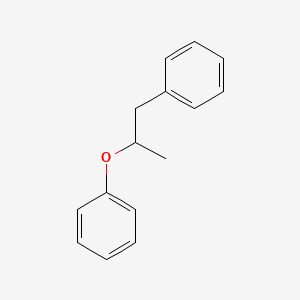
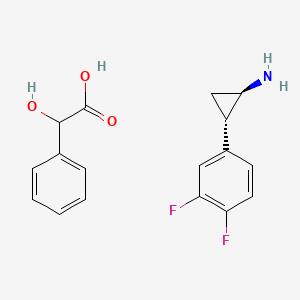

![7-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13150260.png)
